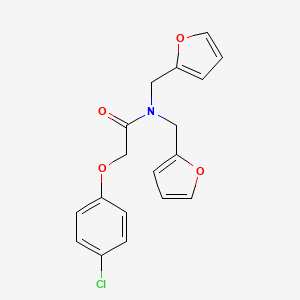![molecular formula C18H17N3O3S B11375751 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11375751.png)
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]-2-(3-メチルフェノキシ)アセトアミドは、チアゾール誘導体のクラスに属する合成有機化合物です。これらの化合物は、抗菌、抗炎症、抗がん特性など、さまざまな生物活性で知られています。
2. 製法
合成経路と反応条件: N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]-2-(3-メチルフェノキシ)アセトアミドの合成は、通常、以下の手順を伴います。
チアゾール環の形成: チアゾール環は、チオセミカルバジドを適切なカルボン酸誘導体と酸性条件下で反応させることで合成されます。
メトキシフェニル基の導入: メトキシフェニル基は、求核置換反応を通じて導入され、ここでメトキシフェニルハライドがチアゾール中間体と反応します。
フェノキシアセトアミド部分の結合: 最終段階は、チアゾール誘導体をトリエチルアミンなどの塩基の存在下で3-メチルフェノキシアセチルクロリドと反応させて、目的の化合物を形成する反応を含みます。
工業的生産方法: この化合物の工業的生産には、収率と純度を高めるために上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒系、連続フローリアクター、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。
反応の種類:
酸化: この化合物は、特にメトキシフェニル基で酸化反応を起こすことができ、対応するキノンを形成します。
還元: チアゾール環の還元は、ジヒドロチアゾール誘導体を生成する可能性があります。
置換: メトキシ基は、適切な条件下で他の求核剤と置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤を置換反応で使用することができます。
主要な生成物:
酸化: キノン誘導体。
還元: ジヒドロチアゾール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換チアゾール誘導体。
4. 科学研究への応用
N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]-2-(3-メチルフェノキシ)アセトアミドは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性と抗炎症特性について調査されています。
産業: 農薬や医薬品の合成に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.
Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the thiadiazole derivative with 3-methylphenoxyacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction of the thiadiazole ring can yield dihydrothiadiazole derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学的研究の応用
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
作用機序
N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]-2-(3-メチルフェノキシ)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素や受容体を阻害し、生物学的効果をもたらす可能性があります。たとえば、細菌酵素を標的にすることによって細菌の増殖を阻害したり、炎症性経路を調節することによって抗炎症効果を発揮したりする可能性があります。
類似の化合物:
- N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]-2-(4-メチルフェノキシ)アセトアミド
- N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]-2-(2-メチルフェノキシ)アセトアミド
比較:
- 構造上の違い: フェノキシ環上のメチル基の位置は、化合物の生物活性と化学反応性に影響を与える可能性があります。
- 生物活性: N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]-2-(3-メチルフェノキシ)アセトアミドにおけるメトキシフェニルとチアゾール部分のユニークな組み合わせは、その類似体と比較して異なる生物活性をもたらす可能性があります。
この詳細な記事は、N-[3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル]-2-(3-メチルフェノキシ)アセトアミドの概要を提供し、その導入、製法、化学反応、科学研究への応用、作用機序、類似化合物との比較を網羅しています。
類似化合物との比較
- N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide
- N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide
Comparison:
- Structural Differences: The position of the methyl group on the phenoxy ring can influence the compound’s biological activity and chemical reactivity.
- Biological Activity: The unique combination of the methoxyphenyl and thiadiazole moieties in N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide may result in distinct biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C18H17N3O3S |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-12-4-3-5-15(10-12)24-11-16(22)19-18-20-17(21-25-18)13-6-8-14(23-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,20,21,22) |
InChIキー |
BGDJSDCFYLQSNL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-propoxybenzamide](/img/structure/B11375676.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-phenylpropanamide](/img/structure/B11375683.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B11375684.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11375690.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}ethyl)acetamide](/img/structure/B11375693.png)
![N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B11375697.png)

![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B11375724.png)
![5-Methyl-2-(4-methylphenyl)-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11375736.png)

![4-bromo-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B11375754.png)
![3-[4-(4-chlorophenoxy)butyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11375762.png)
![methyl 4-chloro-3-{[(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11375764.png)
![2-(3,5-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11375768.png)
